molecular formula C8H4BrF3N2S B069409 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol CAS No. 175135-17-8

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol

Cat. No. B069409
CAS RN: 175135-17-8
M. Wt: 297.1 g/mol
InChI Key: XUDUCQCVVBSDGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves multiple steps, including reactions with halides and isothiocyanates, cyclization with malonic acid, and further reactions to yield desired compounds. For instance, the reaction of 2-hydrazinobenzimidazole with 4-bromophenyl isothiocyanate followed by cyclization and reaction with aryl aldehydes and diazonium salts of arylamines produces various benzimidazole derivatives with antimicrobial activity (Goudgaon & Basha, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by NMR, HRMS spectroscopy, and X-ray crystallography, confirming the formation of benzimidazole rings and their substituted patterns (Ren et al., 2018).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to produce compounds with potential pharmacological interest. The reactivity of these compounds is influenced by their structural features, such as the presence of halogen atoms and the benzimidazole core (Sarhan et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are studied through spectroscopic techniques and crystallography. These properties are essential for understanding the compound's behavior in biological systems and its potential applications (El Ashry et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzimidazole derivatives, are determined by their molecular structure. The presence of substituents like trifluoromethyl groups influences these properties, affecting their potential as chemical intermediates or bioactive molecules (Choi et al., 2008).

Scientific Research Applications

Synthesis and Pharmacological Activity

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol is used in the synthesis of various pharmacologically active compounds. For example, it is involved in creating trifluoromethyl-containing imidazo[1,2-A]benzimidazoles, which have shown potential for analgesic and antiplatelet activities, among other pharmacological effects (Zhukovskaya et al., 2018).

Material Science: Soluble Polyimides

In material science, derivatives of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol, such as unsymmetrical diamine containing benzimidazole ring and trifluoromethyl pendent group, are used to synthesize soluble polyimides. These polyimides are known for their high thermal stability and low coefficient of thermal expansion, making them valuable in various industrial applications (Choi et al., 2008).

Antimicrobial and Antioxidant Activities

This compound is also a precursor for benzimidazole derivatives with antimicrobial and antioxidant properties. These derivatives are effective against both Gram-positive and Gram-negative bacteria and exhibit notable scavenging activities (Menteşe et al., 2015).

Anticancer Activities

In the field of cancer research, some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which could potentially include 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol as a precursor, have shown significant immunomodulatory and anticancer activities (Abdel-Aziz et al., 2009).

Corrosion Inhibition

In the context of industrial applications, derivatives of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol are used as corrosion inhibitors for metals. These derivatives effectively prevent the corrosion of mild steel in acidic environments (Yadav et al., 2013).

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDUCQCVVBSDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371357
Record name 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol

CAS RN

175135-17-8
Record name 4-Bromo-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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